molecular formula C10H13NO3 B2627751 2-(3-Methyl-4-nitrophenyl)propan-2-ol CAS No. 148582-40-5

2-(3-Methyl-4-nitrophenyl)propan-2-ol

Cat. No.: B2627751
CAS No.: 148582-40-5
M. Wt: 195.218
InChI Key: MKGYGZSSLSVNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methyl-4-nitrophenyl)propan-2-ol is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is characterized by the presence of a nitro group and a methyl group attached to a phenyl ring, along with a secondary alcohol functional group. It is commonly used in various chemical research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-(3-Methyl-4-nitrophenyl)propan-2-ol is used in various scientific research applications, including:

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These codes represent different types of hazards associated with the compound. For example, H302 indicates harmful if swallowed, H312 harmful in contact with skin, H315 causes skin irritation, H319 causes serious eye irritation, H332 harmful if inhaled, and H335 may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-nitrophenyl)propan-2-ol typically involves the nitration of 3-methylacetophenone followed by reduction and subsequent alkylation. The nitration process introduces the nitro group onto the aromatic ring, which is then reduced to form the corresponding amine. This amine is further alkylated to introduce the secondary alcohol functional group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methyl-4-nitrophenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Methyl-4-nitrophenyl)propan-2-ol involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The secondary alcohol group can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methyl-4-nitrophenyl)propan-2-ol is unique due to the presence of both a nitro group and a methyl group on the aromatic ring, along with a secondary alcohol functional group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

2-(3-methyl-4-nitrophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-7-6-8(10(2,3)12)4-5-9(7)11(13)14/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGYGZSSLSVNJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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